

N,N-Dimethylbenzamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylbenzamide**

Cat. No.: **B166411**

[Get Quote](#)

An In-depth Technical Guide to **N,N-Dimethylbenzamide**: Chemical Properties and Structure

Introduction

N,N-Dimethylbenzamide is a substituted amide derivative of benzoic acid. It serves as a crucial intermediate and reagent in various organic syntheses, including the production of agrochemicals and pharmaceuticals.^[1] Its utility also extends to its function as a hydrotropic agent, capable of solubilizing drugs with low aqueous solubility, and as a reagent for the deoxygenation of secondary alcohols.^[2] This document provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

N,N-Dimethylbenzamide consists of a benzene ring connected to a carbonyl group, with the carbonyl carbon also bonded to a dimethylamino group.^[3] This structure is fundamental to its chemical reactivity and physical properties.

```
dot graph { graph [layout=neato, overlap=false, splines=true, size="7.6,5", bgcolor="#F1F3F4"];
node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];}
```

} caption: Chemical structure of **N,N-Dimethylbenzamide**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	N,N-dimethylbenzamide [4] [5]
CAS Number	611-74-5 [5] [6]
Molecular Formula	C ₉ H ₁₁ NO [1] [4] [6]
SMILES	CN(C)C(=O)C1=CC=CC=C1 [3] [7]
InChI	InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 [4] [5]
InChIKey	IMNDHOCGZLYMRO-UHFFFAOYSA-N [5]

| EINECS | 210-279-2[\[6\]](#) |

Physicochemical Properties

N,N-Dimethylbenzamide is a white to off-white crystalline solid or a colorless to pale yellow liquid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) It is stable under normal temperatures and pressures.[\[6\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	149.19 g/mol	[4] [6]
	149.1897 g/mol	[5] [8]
Melting Point	40 - 42 °C	[6]
	43 - 45 °C (lit.)	[2]
Boiling Point	256 °C	[6]
	132 - 133 °C / 15 mmHg (lit.)	[2]
Density	1.0253 g/cm ³	[1]
Solubility	Slightly soluble in water. Highly soluble in organic solvents like ethanol, acetone, and chloroform.	[1]

| Appearance | White to off-white crystals or colorless to pale yellow liquid. |[\[2\]](#)[\[3\]](#)[\[6\]](#) |

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of N,N-disubstituted benzamides have been documented. Below are representative protocols.

Protocol 1: Synthesis via a Non-Classical Mitsunobu Reaction[\[9\]](#) This method details the preparation of N,N-diethylbenzamides, and the principle can be adapted for **N,N-dimethylbenzamide** by substituting diethylamine with dimethylamine.

- Reaction Setup: Dissolve triphenylphosphine (1.20 eq), dimethylamine (1.20 eq), and the desired benzoic acid (1.00 eq) in toluene to create a 0.2 M solution at room temperature.
- Stirring: Allow the mixture to stir for 10 minutes.
- Addition of DIAD: Add diisopropylazodicarboxylate (DIAD) (1.20 eq) dropwise to the solution.

- Heating: Heat the reaction to reflux and maintain for 18 hours.
- Workup:
 - Dilute the cooled reaction mixture with ethyl acetate (EtOAc).
 - Wash the organic layer with 1 M NaOH solution and then with brine.
 - Combine the organic layers and dry over anhydrous Na₂SO₄.
- Purification:
 - Filter the solution and concentrate it in vacuo.
 - Purify the resulting residue by flash column chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to afford the desired **N,N-dimethylbenzamide**.^[9]

Protocol 2: Copper-Catalyzed One-Pot Reaction^[10] This procedure synthesizes N,N-dimethyl benzamides using N,N-dimethylformamide (DMF) as the amide source.

- Reaction Setup: In a 10 mL Schlenk tube, add benzyl cyanide (1 mmol), iodobenzene (1 mmol), DMF (2 mL), p-Toluenesulfonic acid (TsOH) (1 mmol), Cu₂O (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).
- Reaction Conditions: Stir the mixture at 130 °C under an O₂ atmosphere for 12 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction with water.
 - Extract the product with ethyl acetate.
- Purification:
 - Dry the organic layer over anhydrous MgSO₄.
 - Remove the solvent in vacuo.

- Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.[10]

[Click to download full resolution via product page](#)

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis[11][12] This method is used for determining dimethylamine impurity in N,N-dimethylformamide by converting it to **N,N-dimethylbenzamide**.

- Derivatization: React the sample containing dimethylamine with benzoyl chloride at normal temperature to produce **N,N-dimethylbenzamide**.[11][12]
- GC-MS System:
 - Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 µm).[11]
 - Carrier Gas: Helium, at a flow rate of 2 mL/min.[11]
 - Collision Gas: Argon.[11]
 - Diluent: Methanol.[11]
- Analysis: The retention time for **N,N-dimethylbenzamide** is approximately 8.5 minutes under these conditions.[11] The method can be validated for precision, linearity, and accuracy according to ICH Q2 (R2) and USP <1225> guidelines.[11][12]

Biological Activity and Applications

While specific signaling pathways for **N,N-Dimethylbenzamide** are not extensively documented, its core benzamide structure is present in numerous biologically active compounds. Benzamide derivatives are known to exhibit a wide range of activities, including potential antimicrobial and anticancer effects.[13] Some have been investigated as potential tyrosine kinase inhibitors.[14]

N,N-Dimethylbenzamide is also used as an active ingredient in some insect repellents, where it acts by creating a barrier on the skin that is unpleasant to insects.[3]

Safety and Handling

N,N-Dimethylbenzamide is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4] It may also cause respiratory irritation.[4] It is incompatible with strong oxidizing agents.[3][6] Proper personal protective equipment should be used when handling this chemical. Store in a cool, dry place at ambient temperatures.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 6. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 9. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. [benchchem.com](https://www.benchchem.com/benchchem.com) [benchchem.com]
- 14. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Dimethylbenzamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166411#n-n-dimethylbenzamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com